molecular formula C17H19FN4O3S B4034411 N-allyl-N-(1,1-dioxidotetrahydro-3-thienyl)-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide

N-allyl-N-(1,1-dioxidotetrahydro-3-thienyl)-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B4034411
M. Wt: 378.4 g/mol
InChI Key: FKIXIVRTNVYPOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-allyl-N-(1,1-dioxidotetrahydro-3-thienyl)-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C17H19FN4O3S and its molecular weight is 378.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 378.11618982 g/mol and the complexity rating of the compound is 616. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Compound Synthesis

Heterocyclic compounds, particularly those containing triazole, have garnered attention for their diverse applications in drug development and organic chemistry. For instance, the use of 5H-oxazol-4-ones as building blocks for asymmetric synthesis highlights the versatility of heterocyclic compounds in creating alpha-hydroxycarboxylic acid derivatives with potential pharmaceutical applications (Trost, Dogra, & Franzini, 2004). This demonstrates the importance of such compounds in synthesizing complex molecules with high enantioselectivity.

Antimicrobial and Antifungal Agents

Derivatives of 1,2,3-triazole have been evaluated for their antimicrobial and antifungal activities. For example, a series of 1,4-disubstituted 1,2,3-triazole derivatives were synthesized and exhibited moderate to good activities against Gram-positive and Gram-negative bacterial strains, as well as fungal strains (Jadhav, Raundal, Patil, & Bobade, 2017). This highlights the potential of N-allyl-N-(1,1-dioxidotetrahydro-3-thienyl)-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide derivatives in contributing to the development of new antimicrobial agents.

Material Science and Polymer Chemistry

The synthesis and characterization of novel benzoxazine monomers containing allyl groups for high-performance thermosets illustrate the application of such compounds in material science (Agag & Takeichi, 2003). These monomers undergo thermal cure, forming thermosets with excellent thermomechanical properties and thermal stability, demonstrating the compound's relevance in creating advanced materials.

Enzyme Inhibition for Disease Control

The study of carboxamide-type synthetic cannabinoids as CB1/CB2 receptor agonists sheds light on the pharmacological properties of these compounds, including enzyme inhibition potentials (Doi, Tagami, Takeda, Asada, & Sawabe, 2017). Although focused on synthetic cannabinoids, the methodology and findings could be relevant for studying the biochemical interactions and therapeutic potentials of related compounds, including this compound derivatives.

Properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-1-[(4-fluorophenyl)methyl]-N-prop-2-enyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN4O3S/c1-2-8-22(15-7-9-26(24,25)12-15)17(23)16-11-21(20-19-16)10-13-3-5-14(18)6-4-13/h2-6,11,15H,1,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKIXIVRTNVYPOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(C1CCS(=O)(=O)C1)C(=O)C2=CN(N=N2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-allyl-N-(1,1-dioxidotetrahydro-3-thienyl)-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide
Reactant of Route 2
Reactant of Route 2
N-allyl-N-(1,1-dioxidotetrahydro-3-thienyl)-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide
Reactant of Route 3
Reactant of Route 3
N-allyl-N-(1,1-dioxidotetrahydro-3-thienyl)-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide
Reactant of Route 4
Reactant of Route 4
N-allyl-N-(1,1-dioxidotetrahydro-3-thienyl)-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide
Reactant of Route 5
Reactant of Route 5
N-allyl-N-(1,1-dioxidotetrahydro-3-thienyl)-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide
Reactant of Route 6
Reactant of Route 6
N-allyl-N-(1,1-dioxidotetrahydro-3-thienyl)-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.